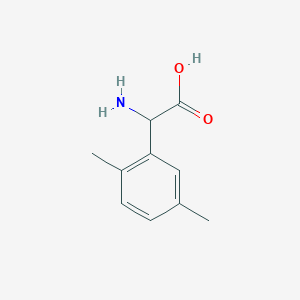

Amino(2,5-dimethylphenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2,5-dimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-3-4-7(2)8(5-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGAYMKBJASMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397994 | |

| Record name | amino(2,5-dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293330-04-8 | |

| Record name | amino(2,5-dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Amino(2,5-dimethylphenyl)acetic acid: Principles and Practices

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Amino(2,5-dimethylphenyl)acetic acid is a non-proteinogenic α-amino acid that serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique substituted phenyl moiety makes it a valuable component in the design of novel pharmaceutical agents and complex organic molecules. This guide provides an in-depth examination of the chemical synthesis of this compound, with a primary focus on the highly efficient and well-established Strecker synthesis. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the critical process parameters that ensure a successful outcome. Additionally, the Bucherer-Bergs reaction is presented as a viable alternative pathway. This document is intended to be a comprehensive resource, blending theoretical principles with practical, field-proven insights for professionals engaged in chemical research and development.

Strategic Approach: Retrosynthetic Analysis and Pathway Selection

The synthesis of a target molecule begins with a logical deconstruction, or retrosynthesis, to identify readily available starting materials and efficient reaction pathways. For this compound, the most direct approach involves the formation of the α-amino acid structure from an aldehyde precursor.

The key C-C and C-N bonds at the α-carbon can be traced back to a carbonyl compound, an ammonia source, and a cyanide source. This retrosynthetic disconnection points directly to 2,5-dimethylbenzaldehyde as the ideal starting material.[1][2][3] Two classical named reactions are particularly well-suited for this transformation: the Strecker synthesis and the Bucherer-Bergs reaction.

-

Strecker Synthesis : This method offers a direct, two-step route involving the formation of an α-aminonitrile intermediate, followed by hydrolysis.[4][5][6] Its simplicity and efficiency make it the preferred pathway for this guide.

-

Bucherer-Bergs Reaction : This is another powerful method that proceeds through a hydantoin intermediate, which is subsequently hydrolyzed to the desired amino acid.[7][8][9] It serves as an excellent alternative and will be discussed for comparative purposes.

This guide will focus on the Strecker synthesis due to its straightforward execution and high yields.

Caption: Retrosynthetic analysis of this compound.

The Strecker Synthesis: A Detailed Walkthrough

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a cornerstone of amino acid synthesis.[4] It is a two-step process that reliably converts an aldehyde into a racemic α-amino acid. The overall transformation for our target molecule is outlined below.

Caption: Overall workflow of the Strecker synthesis for the target molecule.

Step 1: Synthesis of 2-Amino-2-(2,5-dimethylphenyl)acetonitrile

The first stage of the Strecker synthesis is a one-pot, three-component reaction that forms the crucial α-aminonitrile intermediate.

Reaction Mechanism: The reaction begins with the condensation of 2,5-dimethylbenzaldehyde with ammonia (generated in situ from ammonium chloride) to form a Schiff base, specifically an imine. This is followed by protonation to yield an iminium ion, which is a potent electrophile. The cyanide ion, a strong nucleophile, then attacks the iminium carbon to form the stable α-aminonitrile.[4][10]

Caption: Mechanism for the formation of the α-aminonitrile intermediate.

Experimental Protocol:

-

To a stirred solution of ammonium chloride (NH₄Cl) in water, add an aqueous solution of potassium cyanide (KCN) at 0-5 °C. Causality: Using ammonium chloride and potassium cyanide is a safer and more practical alternative to handling highly toxic hydrogen cyanide (HCN) gas and ammonia (NH₃) directly.[6] The ammonium chloride provides the ammonia source and helps buffer the solution.

-

Add 2,5-dimethylbenzaldehyde to the cyanide/ammonium solution. The aldehyde can be added neat or as a solution in a water-miscible solvent like methanol to aid solubility.

-

Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

-

Upon completion, the product often precipitates from the aqueous solution. If not, the mixture can be extracted with an organic solvent such as ethyl acetate.

-

The crude aminonitrile can be isolated by filtration if it precipitates, or by evaporation of the organic solvent after extraction and drying. It is often of sufficient purity to be carried forward to the next step without extensive purification.

Data Presentation: Reagent Table for Step 1

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Example Quantity |

| 2,5-Dimethylbenzaldehyde | C₉H₁₀O | 134.18[1] | 1.0 | 13.4 g (0.1 mol) |

| Potassium Cyanide | KCN | 65.12 | 1.1 | 7.16 g (0.11 mol) |

| Ammonium Chloride | NH₄Cl | 53.49 | 1.2 | 6.42 g (0.12 mol) |

| Water / Methanol | H₂O / CH₃OH | - | - | As required |

Step 2: Hydrolysis to this compound

The final step involves the hydrolysis of the nitrile functional group of the intermediate to a carboxylic acid. This transformation requires harsh conditions due to the stability of the nitrile group.[5]

Reaction Mechanism: Under strong acidic conditions (e.g., concentrated HCl), the nitrile nitrogen is protonated, making the carbon atom highly electrophilic. Water molecules then attack this carbon in a series of steps, leading to the formation of a carboxylic acid and the liberation of an ammonium ion.[6]

Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

Experimental Protocol:

-

The crude 2-amino-2-(2,5-dimethylphenyl)acetonitrile from Step 1 is suspended in concentrated hydrochloric acid.

-

The mixture is heated to reflux. The reaction progress can be monitored by observing the cessation of ammonia evolution or by TLC. Causality: The high temperature and strong acid are necessary to drive the hydrolysis of the stable nitrile group to completion.

-

After the reaction is complete, the solution is cooled to room temperature.

-

The pH of the solution is carefully adjusted to the isoelectric point of the amino acid (typically around pH 5-7) using a base such as ammonium hydroxide or sodium hydroxide. Trustworthiness: This step is critical. At its isoelectric point, the amino acid has a net-zero charge and minimum solubility in water, causing it to precipitate out of the solution, which is a key purification step.

-

The precipitated solid product is collected by vacuum filtration.

-

The crude amino acid is washed with cold water and then with a solvent like ethanol or acetone to remove residual impurities.

-

For higher purity, the product can be recrystallized from a suitable solvent system, such as a water/ethanol mixture.

Data Presentation: Reagents and Conditions for Step 2

| Reagent/Condition | Specification | Purpose |

| α-Aminonitrile | From Step 1 | Starting Material |

| Hydrochloric Acid | Concentrated (e.g., 12 M) | Reagent & Catalyst |

| Temperature | Reflux (approx. 100-110 °C) | Reaction Condition |

| Base (e.g., NH₄OH) | Aqueous solution | Neutralization for Product Isolation |

Alternative Pathway: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from carbonyl compounds, cyanide, and ammonium carbonate.[7][8][11] These hydantoins can then be hydrolyzed to produce the target α-amino acid.

Reaction Scheme: The process involves the initial formation of a 5-(2,5-dimethylphenyl)hydantoin intermediate from 2,5-dimethylbenzaldehyde. This cyclic intermediate is then subjected to hydrolysis to yield this compound.[9][12]

Caption: The Bucherer-Bergs reaction pathway.

While this method is also highly effective, it introduces an additional intermediate, the hydantoin. The choice between the Strecker and Bucherer-Bergs syntheses often depends on the specific substrate, desired scale, and ease of purification of the intermediates. For many applications, the directness of the Strecker synthesis is advantageous.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic organic chemistry methodologies. This guide has detailed the Strecker synthesis as a primary and robust pathway, beginning with the commercially available 2,5-dimethylbenzaldehyde. By understanding the underlying mechanisms and the rationale behind each experimental step, researchers can confidently and safely produce this valuable amino acid derivative. The protocols described herein are designed to be self-validating, emphasizing control over reaction parameters and purification techniques to ensure high purity of the final product, making it suitable for applications in drug discovery and development.

References

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Wikidata. (2024). This compound. Retrieved from [Link]

-

StudyMarcos. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dimethylbenzaldehyde. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. 2,5-Dimethylbenzaldehyde | C9H10O | CID 22015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 9. Bucherer-Bergs Reaction [organic-chemistry.org]

- 10. Strecker Synthesis [organic-chemistry.org]

- 11. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of substituted phenylacetic acids

<An In-Depth Technical Guide to the Biological Activity of Substituted Phenylacetic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylacetic acid (PAA) scaffold is a remarkably versatile chemical framework that serves as the foundation for a wide array of biologically active molecules. Simple substitutions on the phenyl ring and the acetic acid side chain can dramatically alter the compound's physical properties and pharmacological effects, leading to its adoption in fields as diverse as agriculture, inflammation, and oncology. This guide provides a comprehensive technical overview of the major biological activities associated with substituted phenylacetic acids. We will delve into the specific mechanisms of action, explore critical structure-activity relationships (SAR), and present detailed experimental protocols for assessing these activities. This document is designed to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics and agrochemicals based on this privileged scaffold.

Introduction: The Phenylacetic Acid Core

Phenylacetic acid is a simple organic compound consisting of a phenyl group attached to the alpha-carbon of a carboxylic acid. Its inherent chemical properties, including moderate lipophilicity and the presence of an ionizable carboxylic acid group, make it an ideal starting point for chemical modification. By strategically adding, removing, or altering functional groups on the phenyl ring, scientists can fine-tune the molecule's interaction with biological targets, thereby eliciting a range of specific physiological responses. This guide will explore three of the most significant and well-characterized areas of PAA bioactivity: phytohormonal (auxin) effects, anti-inflammatory properties, and anticancer applications.

Chapter 1: Phytohormonal Activity: Phenylacetic Acids as Auxins

Phenylacetic acid itself is a naturally occurring auxin, a class of plant hormones that are critical for regulating numerous growth and developmental processes.[1] While its activity is generally weaker than the principal plant auxin, indole-3-acetic acid (IAA), PAA and its derivatives play a significant role in plant biology and have been developed as synthetic herbicides and growth regulators.[1][2]

Mechanism of Action: The TIR1/AFB Pathway

Substituted phenylacetic acids with auxin activity function by hijacking the plant's natural hormone signaling pathway. They bind to the TIR1/AFB family of F-box proteins, which are the primary auxin receptors.[2] This binding event stabilizes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. The formation of this complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors liberates Auxin Response Factors (ARFs), transcription factors that then bind to auxin-responsive elements in the promoters of target genes, initiating a cascade of gene expression that drives auxin-mediated physiological responses like cell elongation, root formation, and tropic responses.[2]

Sources

The Strategic Application of Amino(2,5-dimethylphenyl)acetic Acid as a Chiral Building Block in Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral building blocks, enantiomerically pure molecules that serve as foundational units in the construction of complex chiral targets, are therefore indispensable tools. Among these, non-proteinogenic amino acids have garnered significant attention due to their structural diversity and their ability to impart unique conformational constraints and biological activities to target molecules. This guide focuses on one such valuable entity: Amino(2,5-dimethylphenyl)acetic acid . Its distinct substitution pattern on the phenyl ring offers a unique steric and electronic profile, making it a compelling building block for the synthesis of novel chemical entities with potential therapeutic applications, particularly in the realms of neurological and psychiatric disorders, as well as in the development of new antimicrobial agents.[1] This document serves as a comprehensive technical resource, detailing the synthesis, chiral resolution, and strategic applications of this versatile chiral building block.

I. Synthesis of Racemic this compound: A Practical Approach via Strecker Synthesis

The most direct and widely applicable method for the synthesis of α-amino acids from aldehydes is the Strecker synthesis.[2][3][4][5] This robust, one-pot, three-component reaction provides a straightforward route to the racemic form of this compound from the readily accessible precursor, 2,5-dimethylbenzaldehyde.

A. Synthesis of the Precursor: 2,5-Dimethylbenzaldehyde

A reliable method for the preparation of 2,5-dimethylbenzaldehyde involves the Gattermann-Koch reaction, which introduces a formyl group onto an aromatic ring.[6]

Experimental Protocol: Synthesis of 2,5-Dimethylbenzaldehyde [6]

Materials:

-

p-Xylene

-

Cuprous chloride (CuCl)

-

Aluminum chloride (AlCl₃)

-

Carbon monoxide (CO)

-

Hydrogen chloride (HCl) gas

-

Ice

-

Diethyl ether

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a reaction vessel equipped with a gas inlet tube and a stirrer, a mixture of p-xylene and cuprous chloride is prepared.

-

A stream of a mixture of carbon monoxide and hydrogen chloride gas is passed through the suspension while stirring vigorously.

-

Aluminum chloride is added portion-wise to the reaction mixture, maintaining the temperature between 20-25 °C. The reaction is typically exothermic and may require external cooling.

-

After the addition of aluminum chloride is complete, the reaction mixture is stirred for several hours until the absorption of the gas mixture ceases.

-

The resulting dark, viscous reaction complex is carefully poured onto crushed ice to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate and filtered.

-

The solvent is removed under reduced pressure, and the crude 2,5-dimethylbenzaldehyde is purified by vacuum distillation.

B. Strecker Synthesis of Racemic this compound

The Strecker synthesis proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding α-amino acid.[2][3][4][5]

Experimental Protocol: Strecker Synthesis of this compound

Materials:

-

2,5-Dimethylbenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Ammonia solution (aqueous)

-

Methanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (NaOH)

-

Diatomaceous earth (optional)

Procedure:

Part 1: α-Aminonitrile Formation

-

In a well-ventilated fume hood, a solution of ammonium chloride in aqueous ammonia is prepared.

-

A separate aqueous solution of sodium cyanide is prepared.

-

In a round-bottom flask, 2,5-dimethylbenzaldehyde is dissolved in methanol. The flask is cooled in an ice bath.

-

The ammonium chloride/ammonia solution is slowly added to the aldehyde solution with continuous stirring.

-

Following this, the sodium cyanide solution is added dropwise while maintaining the low temperature.

-

The reaction mixture is allowed to stir at a controlled temperature (e.g., 0-5 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the product may precipitate. If not, the reaction mixture can be concentrated under reduced pressure. The crude α-aminonitrile can be collected by filtration and washed with cold water.

Part 2: Hydrolysis to the Amino Acid

-

The crude α-aminonitrile is suspended in concentrated hydrochloric acid.

-

The mixture is heated to reflux for several hours. This step hydrolyzes the nitrile group to a carboxylic acid.

-

After cooling, the precipitated racemic this compound hydrochloride is collected by filtration.

-

To obtain the free amino acid, the hydrochloride salt is dissolved in water, and the pH is adjusted to its isoelectric point (typically around pH 5-6) using a base such as aqueous sodium hydroxide or ammonia.

-

The precipitated racemic amino acid is collected by filtration, washed with cold water, and dried.

Caption: The Strecker synthesis of racemic this compound.

II. Chiral Resolution: Isolating the Enantiomers

The synthesis of the racemic amino acid is the first step. For its application as a chiral building block, the separation of the enantiomers is paramount. Two common and effective methods for chiral resolution are diastereomeric salt formation and enzymatic resolution.

A. Diastereomeric Salt Formation

This classical resolution technique involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts.[6] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

Materials:

-

Racemic this compound

-

Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (1R,2R)-(-)-1,2-Diaminocyclohexane)

-

Solvent (e.g., ethanol, methanol, or a mixture)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

The racemic this compound is dissolved in a suitable solvent, and a solution of the chiral resolving agent (in a molar ratio of 1:1 or 0.5:1) in the same solvent is added.

-

The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

The precipitated salt is collected by filtration and can be recrystallized from the same solvent to improve diastereomeric purity.

-

The resolved diastereomeric salt is then treated with a base (e.g., NaOH solution) to liberate the free enantiomerically enriched amino acid.

-

The aqueous solution is washed with an organic solvent to remove the chiral resolving agent.

-

The aqueous layer is then acidified with HCl to the isoelectric point to precipitate the enantiomerically pure amino acid.

-

The solid is collected by filtration, washed with cold water, and dried. The other enantiomer can be recovered from the mother liquor by a similar process.

Caption: General workflow for chiral resolution by diastereomeric salt formation.

B. Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally benign alternative for separating enantiomers. Lipases are commonly used enzymes that can selectively catalyze the hydrolysis of an ester derivative of one enantiomer of the amino acid, leaving the other enantiomer's ester unreacted.[3][7][8]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

-

Racemic this compound methyl or ethyl ester

-

Lipase (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL))

-

Phosphate buffer (pH ~7)

-

Organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Reagents for esterification (e.g., methanol/thionyl chloride or ethanol/sulfuric acid)

-

Reagents for hydrolysis (e.g., LiOH)

Procedure:

Part 1: Esterification of the Racemic Amino Acid

-

The racemic amino acid is esterified using standard methods, for example, by reacting with an alcohol (methanol or ethanol) in the presence of an acid catalyst like thionyl chloride or sulfuric acid.

-

The resulting racemic amino acid ester is purified.

Part 2: Enzymatic Hydrolysis

-

The racemic amino acid ester is dissolved in a suitable organic solvent or a biphasic system with a phosphate buffer.

-

The chosen lipase is added to the reaction mixture.

-

The reaction is stirred at a controlled temperature (typically 30-40 °C) and monitored for conversion (ideally to ~50%).

-

Once ~50% conversion is reached, the enzyme is filtered off.

-

The reaction mixture is then separated. One enantiomer is now the free acid (in the aqueous phase if using a biphasic system), and the other is the unreacted ester (in the organic phase).

-

The free amino acid can be isolated by adjusting the pH of the aqueous phase to its isoelectric point.

-

The unreacted ester can be hydrolyzed (e.g., using LiOH) to obtain the other enantiomer of the amino acid.

Caption: Lipase-catalyzed kinetic resolution of a racemic amino acid ester.

III. Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₃NO₂ | [9] |

| Molecular Weight | 179.22 g/mol | [9] |

| Appearance | White to off-white solid | General observation |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents | Predicted |

| pKa | ~2 (COOH), ~9 (NH₃⁺) | Estimated |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.15-7.00 (m, 3H, Ar-H), 4.85 (s, 1H, α-CH), 2.25 (s, 3H, Ar-CH₃), 2.20 (s, 3H, Ar-CH₃) | Predicted |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 175 (C=O), 136, 135, 131, 129, 128, 127 (Ar-C), 58 (α-C), 21, 19 (Ar-CH₃) | Predicted |

| IR (KBr, cm⁻¹) | ~3400-2800 (O-H, N-H, C-H), ~1700 (C=O), ~1600, 1500 (aromatic C=C) | Predicted |

| Mass Spectrum (ESI-MS) | m/z: 180.0968 [M+H]⁺ | Calculated |

Note: Spectroscopic data are predicted and may vary based on experimental conditions.

IV. Applications in Asymmetric Synthesis and Drug Discovery

The true value of this compound lies in its application as a chiral building block to introduce specific stereochemistry and structural motifs into target molecules. Its use has been noted in the synthesis of intermediates for active pharmaceutical ingredients (APIs), particularly those targeting neurological and psychiatric disorders.[1] The 2,5-dimethylphenyl group provides a unique steric hindrance that can influence the conformation of the resulting molecule and its interaction with biological targets.

A. Case Study: A Scaffold for Novel Antimicrobial Agents

Recent research has explored the use of N-2,5-dimethylphenylthioureido acid derivatives as potential scaffolds for new antimicrobial candidates. While not a direct incorporation of the amino acid, this highlights the interest in the 2,5-dimethylphenyl moiety in bioactive compounds. The corresponding amino acid can serve as a versatile starting material for the synthesis of a library of such derivatives with defined stereochemistry at the α-carbon, allowing for a detailed investigation of structure-activity relationships.

B. Conceptual Application: Synthesis of Chiral Ligands and Auxiliaries

The amino and carboxylic acid functionalities of this compound make it an excellent candidate for the synthesis of novel chiral ligands for asymmetric catalysis or as a chiral auxiliary itself. The defined stereochemistry and the bulky aromatic side chain can create a specific chiral environment to induce stereoselectivity in a variety of chemical transformations.

V. Conclusion and Future Outlook

This compound represents a valuable and underexplored chiral building block with significant potential in medicinal chemistry and asymmetric synthesis. The synthetic and resolution methodologies outlined in this guide provide a practical framework for its preparation in enantiomerically pure form. As the demand for novel, structurally diverse, and stereochemically defined drug candidates continues to grow, the strategic application of unique chiral building blocks like this compound will undoubtedly play an increasingly important role in advancing the frontiers of drug discovery and development.

References

-

Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Chirality, 1996, 8(6), 418-22. [Link]

-

2-Amino-2-(2,5-dimethylphenyl)acetic Acid Hydrochloride. MySkinRecipes. [Link]

-

Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. CHIMIA, 1997, 51(6), 310-314. [Link]

-

Chemical shifts. University of Regensburg. [Link]

-

PREPARATION OF 2.5-DIMETHYLBENZALDEHYDE. Journal of the American Chemical Society, 1901, 23(10), 738-742. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison. [Link]

-

Strecker Synthesis. NROChemistry. [Link]

-

Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. ResearchGate. [Link]

-

Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

-

Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. MDPI. [Link]

-

Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI. [Link]

-

Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. MDPI. [Link]

-

This compound. Wikidata. [Link]

-

Strecker amino acid synthesis. Wikipedia. [Link]

-

Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Repository. [Link]

-

Strecker Synthesis. Scribd. [Link]

Sources

- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. scispace.com [scispace.com]

- 6. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 7. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repository.tudelft.nl [repository.tudelft.nl]

- 9. researchgate.net [researchgate.net]

Unlocking New Therapeutic Frontiers: The Medicinal Chemistry Potential of Amino(2,5-dimethylphenyl)acetic Acid as a Novel Antimicrobial Scaffold

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for the development of next-generation therapeutics. This guide delves into the untapped potential of Amino(2,5-dimethylphenyl)acetic acid as a foundational core for new antimicrobial agents. While direct applications of this specific molecule in medicinal chemistry are yet to be extensively documented, compelling evidence from structurally related compounds, particularly those containing the 2,5-dimethylphenyl moiety, points towards a promising future in combating drug-resistant pathogens. This document provides a comprehensive analysis of the underlying scientific rationale, proposes a strategic pathway for synthesis and derivatization, and outlines detailed protocols for the biological evaluation of this intriguing scaffold.

Introduction: The Case for a New Scaffold

The relentless evolution of multidrug-resistant bacteria and fungi poses a grave threat to global health. The discovery of new antimicrobial agents has slowed, creating a critical need for innovative approaches in drug design. Unnatural amino acids represent a promising class of building blocks for therapeutic development, offering structural diversity and metabolic stability.[1] this compound, a non-proteinogenic amino acid, presents a unique and underexplored scaffold. The presence of the sterically hindered 2,5-dimethylphenyl group is hypothesized to confer favorable pharmacokinetic properties and novel interactions with biological targets.

Recent studies have highlighted the antimicrobial and antifungal activities of various derivatives containing the 2,5-dimethylphenyl scaffold.[2][3] For instance, N-2,5-dimethylphenylthioureido acid derivatives have demonstrated significant activity against multidrug-resistant Gram-positive pathogens, including tedizolid/linezolid-resistant S. aureus and vancomycin-resistant E. faecium.[4][5] Furthermore, 2,5-dimethyl phenyl chalcones have also been investigated for their antimicrobial properties.[3] These findings provide a strong impetus for the systematic investigation of this compound as a core structure for the development of a new class of antimicrobial agents.

Synthetic Strategy: Accessing the Core Scaffold and its Analogs

A robust and versatile synthetic route is paramount for exploring the medicinal chemistry potential of this compound. A modified Strecker synthesis, a classic and reliable method for the preparation of α-amino acids, is proposed as the primary route to the target molecule.

Proposed Synthesis of this compound

The synthesis commences with the readily available 2,5-dimethylbenzaldehyde.

Step 1: Formation of the α-aminonitrile

2,5-dimethylbenzaldehyde is reacted with ammonia and potassium cyanide in a suitable solvent such as aqueous ethanol. The reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide ion to yield the corresponding α-aminonitrile.

Step 2: Hydrolysis of the α-aminonitrile

The resulting α-aminonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, affording the target molecule, this compound.

Experimental Protocol: Synthesis of this compound via Strecker Synthesis

-

Step 1: α-Aminonitrile Formation

-

To a solution of 2,5-dimethylbenzaldehyde (1.0 eq) in ethanol (5 mL/g), add a solution of potassium cyanide (1.2 eq) in water (2 mL/g).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of ammonium chloride (1.5 eq) in water (2 mL/g), maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

-

-

Step 2: Hydrolysis

-

To the crude α-aminonitrile, add a 6 M solution of hydrochloric acid (10 mL/g).

-

Heat the mixture to reflux (approximately 100-110 °C) for 6-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the amino acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

-

Derivatization Strategy

With the core scaffold in hand, a library of analogs can be synthesized to explore the structure-activity relationship (SAR). Key modifications can include:

-

N-acylation: Reaction of the amino group with various acyl chlorides or anhydrides to introduce different substituents.

-

Esterification: Conversion of the carboxylic acid to a range of esters to modulate lipophilicity.

-

Amide formation: Coupling of the carboxylic acid with a diverse set of amines to explore the impact of amide substituents on biological activity.

-

Thioureido derivatives: Based on the promising activity of N-2,5-dimethylphenylthioureido acid derivatives, the synthesis of thiourea analogs of the target amino acid is a high-priority avenue for investigation.[6][7][8][9][10]

Biological Evaluation: A Roadmap for Antimicrobial Screening

A systematic biological evaluation is crucial to ascertain the antimicrobial potential of this compound and its derivatives. The following tiered screening approach is recommended.

Primary Antimicrobial Screening

The initial screening will determine the broad-spectrum antimicrobial activity of the synthesized compounds.

Experimental Protocol: Agar Well Diffusion Assay

-

Prepare Mueller-Hinton agar plates for bacterial strains and Sabouraud dextrose agar plates for fungal strains.

-

Inoculate the agar plates with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Create wells (6 mm diameter) in the agar using a sterile cork borer.[11]

-

Add a defined concentration (e.g., 1 mg/mL) of the test compound dissolved in a suitable solvent (e.g., DMSO) to each well.

-

Include a positive control (a known antibiotic/antifungal) and a negative control (solvent alone).

-

Incubate the plates at the appropriate temperature (37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.[11]

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Compounds showing promising activity in the primary screen should be further evaluated to quantify their potency.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[1][12][13]

-

Add a standardized inoculum of the test microorganism to each well.

-

Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions.

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]

Experimental Protocol: MBC/MFC Determination

-

Following the MIC determination, aliquot a small volume from the wells showing no visible growth onto fresh agar plates.

-

Incubate the plates for 24-48 hours.

-

The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assessment

To evaluate the therapeutic potential of the lead compounds, it is essential to assess their toxicity towards mammalian cells.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293, HepG2) and allow the cells to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24, 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[14][15]

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage relative to the untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[15]

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the biological evaluation will be instrumental in establishing a preliminary SAR for this novel class of compounds.

| Compound ID | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | IC50 (µM) vs. HEK293 |

| Core Scaffold | - | >128 | >128 | >100 |

| Analog 1 | N-benzoyl | 64 | 128 | 85 |

| Analog 2 | Ethyl ester | 128 | >128 | >100 |

| Analog 3 | N-phenylthioureido | 16 | 64 | 50 |

Table 1: Hypothetical data for SAR analysis.

The goal of lead optimization will be to enhance antimicrobial potency while minimizing cytotoxicity. Key structural features that contribute to potent and selective activity will be identified to guide the design of next-generation analogs.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel antimicrobial agents. The demonstrated activity of related compounds containing the 2,5-dimethylphenyl moiety provides a strong rationale for its investigation. The synthetic and biological evaluation strategies outlined in this guide offer a clear path forward for researchers in the field of drug discovery. Future work should focus on elucidating the mechanism of action of the most potent compounds and evaluating their efficacy in in vivo models of infection. The exploration of this novel chemical space may lead to the discovery of a new generation of therapeutics to combat the growing threat of antimicrobial resistance.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed Strecker synthesis of the core scaffold.

Antimicrobial Drug Discovery Workflow

Caption: Integrated workflow for discovery and optimization.

References

-

Letters in Applied NanoBioScience. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2024). A comprehensive review on in-vitro methods for anti- microbial activity. [Link]

-

MDPI. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]

-

PubMed Central. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. [Link]

-

PubMed Central. (2012). Methods for in vitro evaluating antimicrobial activity: A review. [Link]

-

Science Alert. (2011). Synthesis and Antibacterial Activity of Thioureido Amide of Fluoroquinolone. [Link]

-

PubMed Central. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]

-

MDPI. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]

-

PubMed. (2024). SYNTHESIS AND ANTIBACTERIAL EVALUATION OF 2-(ALKYLOXY)-N-(2,5-DIMETHYLBENZYL)-N,N-DIMETHYL-2-OXOETHANAMMONIUM CHLORIDES. [Link]

-

PubMed. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]

-

ResearchGate. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]

-

AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. [Link]

-

MDPI. (2022). Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. [Link]

-

Science Alert. (2011). Synthesis and Antibacterial Activity of Thioureido Amide of Fluoroquinolone. [Link]

-

ResearchGate. (2019). (PDF) Assessment of Substituent Effects and Antimicrobial Activities of some 2ʹ,5ʹ-Dimethyl Phenyl Chalcones. [Link]

-

PubMed Central. (2021). In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens. [Link]

-

MDPI. (2022). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. [Link]

-

PubMed. (2019). Chemical and antibacterial data of synthesized thioureido derivatives. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nanobioletters.com [nanobioletters.com]

- 7. scialert.net [scialert.net]

- 8. researchgate.net [researchgate.net]

- 9. scialert.net [scialert.net]

- 10. Chemical and antibacterial data of synthesized thioureido derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Amino(2,5-dimethylphenyl)acetic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino(2,5-dimethylphenyl)acetic acid is a non-proteinogenic amino acid, a class of molecules that has garnered significant interest in medicinal chemistry and drug discovery. Unlike their protein-building counterparts, these unique amino acids offer novel side-chain functionalities and structural constraints that can be exploited to design peptides and small molecules with enhanced pharmacological properties, such as increased metabolic stability, improved receptor affinity, and unique conformational preferences. This guide provides a comprehensive overview of the synthesis, known properties, and potential applications of this compound, serving as a valuable resource for researchers in the field.

Chemical Identity and Properties

-

IUPAC Name: this compound

-

CAS Number: 293330-04-8[1]

-

Chemical Formula: C₁₀H₁₃NO₂[1]

-

Molecular Weight: 179.22 g/mol

-

Canonical SMILES: Cc1ccc(C)c(C(N)C(=O)O)c1[1]

-

InChI Key: AQGAYMKBJASMIE-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound can be logically approached through established methods for α-amino acid synthesis, starting from the corresponding aldehyde, 2,5-dimethylbenzaldehyde. Two of the most prominent and versatile methods are the Strecker synthesis and the Bucherer-Bergs reaction.

Starting Material: 2,5-Dimethylbenzaldehyde

The key precursor for the synthesis of this compound is 2,5-dimethylbenzaldehyde. This aromatic aldehyde is commercially available and its properties are well-documented.

| Property | Value |

| CAS Number | 5779-94-2[3][4] |

| Molecular Formula | C₉H₁₀O[3] |

| Molecular Weight | 134.18 g/mol [4] |

| Appearance | Colorless to yellow liquid[3] |

| Boiling Point | 220 °C at 760 mmHg; 104.5-106.5 °C at 14 mmHg[4][5] |

| Density | 0.95 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.544[4] |

Proposed Synthetic Pathway 1: Strecker Synthesis

The Strecker synthesis is a two-step method for producing α-amino acids from an aldehyde or ketone.[6] It involves the formation of an α-aminonitrile, which is then hydrolyzed to the desired amino acid.

Workflow for Strecker Synthesis of this compound

Caption: Proposed Strecker synthesis of this compound.

Step-by-Step Experimental Protocol (Adapted from general Strecker synthesis procedures):

Step 1: Synthesis of α-Amino(2,5-dimethylphenyl)acetonitrile

-

In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared.

-

An aqueous solution of potassium cyanide is added to the ammonium chloride solution, followed by the addition of 2,5-dimethylbenzaldehyde.

-

The reaction mixture is stirred at room temperature for a specified period, allowing for the formation of the α-aminonitrile.

-

The product can be extracted with an organic solvent and the solvent evaporated to yield the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

-

The crude α-aminonitrile is then subjected to acidic hydrolysis by heating with a strong acid, such as hydrochloric acid.

-

This process converts the nitrile group to a carboxylic acid.

-

After cooling, the pH of the solution is adjusted to the isoelectric point of the amino acid to precipitate the product.

-

The solid product is collected by filtration, washed, and can be further purified by recrystallization.

Causality Behind Experimental Choices: The use of ammonia and cyanide in the first step facilitates the formation of the aminonitrile intermediate. The subsequent acid hydrolysis is a standard and effective method for converting nitriles to carboxylic acids.

Proposed Synthetic Pathway 2: Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another powerful method for the synthesis of α-amino acids, proceeding through a hydantoin intermediate. This multicomponent reaction utilizes a carbonyl compound, ammonium carbonate, and a cyanide source.

Workflow for Bucherer-Bergs Synthesis of this compound

Caption: Proposed Bucherer-Bergs synthesis of this compound.

Step-by-Step Experimental Protocol (Adapted from general Bucherer-Bergs reaction procedures):

Step 1: Synthesis of 5-(2,5-Dimethylphenyl)hydantoin

-

A mixture of 2,5-dimethylbenzaldehyde, potassium cyanide, and ammonium carbonate is prepared in a suitable solvent, such as aqueous ethanol.

-

The mixture is heated in a sealed vessel to a temperature typically ranging from 60-100 °C.

-

The reaction is monitored until completion, after which the hydantoin product may precipitate upon cooling or after acidification.

-

The crude hydantoin is collected by filtration and washed.

Step 2: Hydrolysis to this compound

-

The isolated 5-(2,5-dimethylphenyl)hydantoin is then hydrolyzed to the corresponding amino acid.

-

This is typically achieved by heating the hydantoin with a strong base, such as sodium hydroxide, followed by acidification of the reaction mixture.

-

The amino acid product is then isolated by adjusting the pH to its isoelectric point, filtration, and purification.

Causality Behind Experimental Choices: The multicomponent nature of the Bucherer-Bergs reaction allows for the efficient one-pot synthesis of the hydantoin intermediate. The subsequent hydrolysis of the stable hydantoin ring requires relatively harsh conditions (strong base and heat) to yield the final amino acid.

Potential Applications in Drug Discovery and Development

While specific biological activities of this compound have not been extensively reported, its structural features suggest several potential applications in medicinal chemistry and peptide science. The incorporation of non-proteinogenic amino acids into peptide-based drugs is a well-established strategy to overcome the limitations of natural peptides, such as poor metabolic stability and low oral bioavailability.

The 2,5-dimethylphenyl side chain of this amino acid can introduce unique steric and electronic properties into a peptide sequence. This can influence the peptide's conformation and its interaction with biological targets. For instance, the bulky and hydrophobic nature of the dimethylphenyl group could enhance binding to hydrophobic pockets in enzymes or receptors.

Furthermore, a protected form of this amino acid, 2-((tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid, is commercially available, indicating its utility as a building block in solid-phase peptide synthesis or solution-phase synthesis of more complex molecules.

Potential Research Directions:

-

Peptide Mimetics: Incorporation into peptide sequences to create analogues of bioactive peptides with improved stability and potency.

-

Asymmetric Synthesis: Development of stereoselective synthetic routes to obtain enantiomerically pure forms of the amino acid for use in chiral drug synthesis.

-

Pharmacological Screening: Evaluation of the amino acid and its derivatives for various biological activities, including antimicrobial, anticancer, and antiviral properties.

Conclusion

This compound represents a valuable yet underexplored building block for medicinal chemistry and drug discovery. While specific experimental data on this compound is limited, its synthesis can be readily achieved through established methodologies such as the Strecker and Bucherer-Bergs reactions, starting from the commercially available 2,5-dimethylbenzaldehyde. The unique structural features of this non-proteinogenic amino acid offer exciting possibilities for the design of novel peptides and small molecules with tailored pharmacological profiles. Further research into the synthesis, properties, and biological evaluation of this compound is warranted to fully unlock its potential in the development of new therapeutic agents.

References

-

PubChem. 2,5-Dimethylbenzaldehyde. [Link]

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

-

The Good Scents Company. 2,5-dimethyl benzaldehyde. [Link]

-

Wikidata. This compound. [Link]

- Google Patents. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid.

-

Cheméo. Chemical Properties of Benzaldehyde, 2,5-dimethyl- (CAS 5779-94-2). [Link]

-

PubChem. 2,5-Dimethylphenylacetic acid. [Link]

- Google Patents. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.

-

Wikipedia. 4C-I. [Link]

- Google Patents. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.

-

Wikipedia. 2,5-Dimethoxybenzaldehyde. [Link]

-

A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. [Link]

-

PubChem. 2-Aminophenylacetic acid. [Link]

-

ACS Publications. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. [Link]

Sources

- 1. This compound - Wikidata [wikidata.org]

- 2. 66947-33-9|2-((2,5-Dimethylphenyl)amino)acetic acid|BLDPharm [bldpharm.com]

- 3. 2,5-Dimethylbenzaldehyde | C9H10O | CID 22015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-Dimethylbenzaldehyde 99 5779-94-2 [sigmaaldrich.com]

- 5. 2,5-dimethyl benzaldehyde, 5779-94-2 [thegoodscentscompany.com]

- 6. 4C-I - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Amino(2,5-dimethylphenyl)acetic Acid: From Synthesis to Potential Therapeutic Applications

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Amino(2,5-dimethylphenyl)acetic acid, a non-proteinogenic amino acid with potential for further investigation. While specific research on this molecule is limited, this guide synthesizes established chemical principles and contextualizes its potential within the broader landscape of medicinal chemistry.

Introduction: The Significance of Phenylglycine Scaffolds

Phenylglycine and its derivatives are a class of non-proteinogenic amino acids that are integral components of various biologically active natural products, including glycopeptide antibiotics.[1][2] The unique structural and stereochemical properties of phenylglycines contribute to the bioactivity of these molecules, making them attractive building blocks in medicinal chemistry and drug discovery. The substitution pattern on the phenyl ring can significantly influence the molecule's conformation, electronic properties, and interactions with biological targets. This compound, registered under CAS number 293330-04-8, represents a specific, synthetically accessible yet under-explored member of this important class of compounds.[3][4][5] This guide will explore its synthesis and potential applications based on established methodologies for related compounds.

Synthetic Pathways to this compound

The synthesis of this compound can be approached through a multi-step process, beginning with the synthesis of the precursor, 2,5-dimethylphenylacetic acid. A well-documented route for this precursor starts from p-xylene.[6][7]

Synthesis of 2,5-Dimethylphenylacetic Acid

A common industrial method involves a Friedel-Crafts acylation of p-xylene, followed by a series of reactions including ketalization, rearrangement, and hydrolysis.[6][7]

Experimental Protocol:

-

Friedel-Crafts Acylation: p-Xylene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield 2-chloro-1-(2,5-dimethylphenyl)ethanone. The excess p-xylene can serve as the solvent.[7]

-

Ketalization: The resulting ketone is protected as a ketal, for example, by reacting with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid.[7]

-

Rearrangement: The ketal undergoes a rearrangement reaction. This can be catalyzed by a zinc salt.[6]

-

Hydrolysis: The rearranged product is hydrolyzed using a strong base, such as sodium hydroxide, followed by acidification to yield 2,5-dimethylphenylacetic acid.[6][7]

Quantitative Data for 2,5-Dimethylphenylacetic Acid Synthesis (Optimized Conditions):

| Step | Reactants | Catalyst/Reagents | Solvent | Yield |

| 1. Friedel-Crafts Acylation | p-Xylene, Chloroacetyl chloride | Aluminum chloride | p-Xylene | High |

| 2. Ketalization | 2-chloro-1-(2,5-dimethylphenyl)ethanone, Ethylene glycol | p-Toluenesulfonic acid | Toluene | ~93.7%[7] |

| 3. Rearrangement | Ketal intermediate | Zinc salt | Toluene | - |

| 4. Hydrolysis & Acidification | Rearranged intermediate | Sodium hydroxide, Hydrochloric acid | Water/Toluene | - |

| Overall Yield | p-Xylene | ~63.4% [6] |

Experimental Workflow for the Synthesis of 2,5-Dimethylphenylacetic Acid:

Caption: Multi-step synthesis of 2,5-dimethylphenylacetic acid from p-xylene.

Amination of 2,5-Dimethylphenylacetic Acid

With 2,5-dimethylphenylacetic acid in hand, the next critical step is the introduction of the amino group at the alpha-position. A common and effective method for this transformation is the Strecker synthesis or variations thereof.

Experimental Protocol (Hypothetical Adaptation):

-

Bromination: The carboxylic acid is first converted to an acyl halide, for example, with thionyl chloride, and then subjected to alpha-bromination using N-bromosuccinimide (NBS) and a radical initiator.

-

Amination: The resulting alpha-bromo acid is then reacted with an ammonia source, such as aqueous ammonia, to displace the bromide and form the racemic amino acid.

-

Resolution (Optional): If a specific enantiomer is required, the racemic mixture can be resolved using chiral resolving agents or enzymatic methods.

Experimental Workflow for the Amination Step:

Caption: Proposed synthesis of this compound from its precursor.

Potential Biological Activity and Therapeutic Applications (Hypothetical)

While no specific biological activity has been reported for this compound, the broader class of phenylglycine derivatives has shown promise in various therapeutic areas. For instance, phenylglycinamide derivatives have been investigated as potential broad-spectrum anticonvulsants.[8]

Hypothetical Mechanism of Action:

Drawing parallels from related structures, this compound could potentially act as a modulator of ion channels or as a mimetic of a natural amino acid to interfere with a specific metabolic pathway. The 2,5-dimethyl substitution pattern could provide steric bulk that influences binding to a target protein, potentially leading to antagonist or allosteric modulator activity.

Proposed Signaling Pathway for Investigation:

Caption: Hypothetical mechanism of action for this compound.

Future Research Directions

To fully elucidate the potential of this compound, a structured research program would be necessary.

Recommended Research Workflow:

-

Synthesis and Characterization: Optimize the synthesis of both racemic and enantiomerically pure forms of the compound. Full characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography is essential.

-

In Vitro Screening: Screen the compound against a panel of common drug targets, such as ion channels, G-protein coupled receptors, and enzymes, to identify potential biological activity.

-

In Vivo Studies: If promising in vitro activity is observed, proceed to in vivo studies in relevant animal models to assess efficacy and safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs with different substitution patterns on the phenyl ring to develop a structure-activity relationship and optimize for potency and selectivity.

References

- This compound | 293330-04-8. (URL: )

- 293330-04-8(this compound). (URL: )

- {[(benzyloxy)carbonyl]amino}(2,5-dimethylphenyl)acetic acid - ChemicalBook. (URL: )

- Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - RSC Publishing. (URL: )

- 2-((2,3,5,6-Tetramethylphenyl)sulfonamido)benzoic acid ... - Chemikart. (URL: )

- Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide n

- CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid - Google P

-

New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants - MDPI. (URL: [Link])

- Application Notes and Protocols for the Synthesis of 2,5-Dimethylpyrazine Deriv

-

Early drug discovery and the rise of pharmaceutical chemistry - Scalettar. (URL: [Link])

-

Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release - White Rose Research Online. (URL: [Link])

-

Evolution of structure-guided drug design strategies targeting mutations in codon 12 of KRAS - RSC Publishing. (URL: [Link])

- CN105939988A - Process of production of 2,5-dimethylphenol - Google P

- US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google P

Sources

- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 293330-04-8 [m.chemicalbook.com]

- 4. 293330-04-8(this compound) | Kuujia.com [ko.kuujia.com]

- 5. 2-((2,3,5,6-Tetramethylphenyl)sulfonamido)benzoic acid | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 6. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]

- 7. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

Technical Guide to the Safe Handling of Amino(2,5-dimethylphenyl)acetic Acid

Abstract

This technical guide provides a comprehensive overview of the safety considerations and handling protocols for Amino(2,5-dimethylphenyl)acetic acid (CAS No. 4333-40-0). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available safety data with established best practices for handling powdered chemical reagents of uncertain toxicological profiles. The core focus is on a proactive approach to risk mitigation, emphasizing engineering controls, appropriate personal protective equipment (PPE), and detailed procedural workflows to ensure personnel safety and experimental integrity. While detailed toxicological and biological data for this specific compound are limited, this guide establishes a conservative and robust framework for its safe use in a laboratory setting.

Introduction and Scope

This compound is a substituted amino acid derivative that, like many specialized reagents in research and development, lacks an extensive body of published literature regarding its specific biological activity or a comprehensive toxicological profile. Its primary intended use is for research and development purposes.[1][2] The structural alerts within the molecule—an amino acid moiety and an aromatic ring—suggest potential biological activity and a need for careful handling.

The causality behind the stringent protocols detailed in this guide stems from a principle of prudent practice: in the absence of comprehensive data, we must treat novel compounds with a heightened level of caution. The consensus from multiple chemical suppliers, based on the Globally Harmonized System (GHS), classifies this compound as a significant irritant.[3][4] Therefore, this guide is built upon the foundational assumption that minimizing all routes of exposure (inhalation, dermal, ocular) is paramount.

Compound Identification and Properties

Correctly identifying the compound is the first critical step in a self-validating safety system. Misidentification, especially with isomers, could lead to the application of incorrect safety protocols.

| Property | Value | Source |

| Chemical Name | This compound | [1][5] |

| Synonyms | 2-Amino-2-(2,5-dimethylphenyl)acetic acid | [6] |

| CAS Number | 4333-40-0 | [1][5] |

| Molecular Formula | C₁₀H₁₃NO₂ | [5][7] |

| Molecular Weight | 179.22 g/mol | [5][6] |

| Appearance | White to off-white powder/solid | [6] |

| Purity | Typically ≥97% | [8] |

Note on Isomers: It is crucial to distinguish this compound from its isomers, which may have different CAS numbers and potentially different safety profiles. Always verify the CAS number (4333-40-0) on the supplier label and Safety Data Sheet (SDS) before use.

Hazard Analysis and Risk Assessment

A thorough risk assessment is not merely a procedural step but the logical foundation of safe laboratory practice. It involves identifying the intrinsic hazards of the material and evaluating the risks associated with the specific experimental procedures planned.

GHS Hazard Classification

While one supplier SDS indicates the substance does not meet classification criteria, the overwhelming consensus from multiple independent suppliers and regulatory databases classifies it as follows.[1][2][3][4] In any situation with conflicting data, the most protective classification should be adopted.

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation. |

| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation. |

Source: Consolidated data from multiple suppliers and PubChem.[2][4]

Toxicological Data Gaps

A critical aspect of the risk assessment for this compound is the acknowledgment of what is not known. There is no publicly available data on:

-

Chronic toxicity

-

Carcinogenicity

-

Mutagenicity

-

Reproductive toxicity

-

Endocrine-disrupting properties

This lack of data necessitates treating the compound as potentially hazardous beyond its known irritant properties and reinforces the need for stringent containment and exposure control.

Risk Assessment Workflow

The following workflow diagram illustrates a self-validating system for assessing risk before handling this compound.

Caption: Risk assessment workflow for this compound.

Safe Handling and Engineering Controls

The primary safety strategy is to use a hierarchy of controls, prioritizing engineering controls to minimize the potential for exposure.

Engineering Controls

The choice of engineering control is dictated by the procedure's potential to generate airborne particles (dust).

-

Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is the minimum requirement.

-

Ventilated Balance Enclosure (VBE): For weighing operations, a VBE (also known as a powder hood) is highly recommended as it provides a less turbulent environment than a standard fume hood, minimizing sample loss and contamination while ensuring containment.

-

Glovebox: For procedures involving larger quantities or those with a high potential for aerosolization, a glovebox provides the highest level of containment.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to be compatible with the identified hazards.

-

Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times. When there is a risk of splashing, chemical splash goggles must be worn. A full-face shield should be used in conjunction with goggles when handling larger quantities.

-

Skin Protection:

-

Gloves: Nitrile gloves are standard for incidental contact. They must be inspected before use and removed promptly if contaminated. Use proper removal technique to avoid skin contact. For prolonged handling or when preparing solutions, consider double-gloving or using a heavier-duty glove. Always consult the manufacturer's compatibility chart.

-

Lab Coat: A flame-resistant lab coat with full-length sleeves is required. Ensure cuffs are tucked into gloves.

-

Clothing: Long pants and closed-toe shoes are mandatory in the laboratory.

-

-

Respiratory Protection: If engineering controls (fume hood, VBE) are not feasible or fail, respiratory protection is required. A NIOSH-approved respirator with P95 or P100 particulate filters is appropriate for nuisance exposures. For higher-level protection, a respirator with combination organic vapor/acid gas/particulate cartridges (e.g., ABEK-P2) should be used. All respirator use must be part of a formal respiratory protection program.

Detailed Experimental Protocols

Adherence to detailed, step-by-step protocols is essential for reproducibility and safety.

Protocol: Weighing and Transfer of Solid Powder

This protocol is designed to minimize dust generation and ensure accurate measurement.

-

Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves).

-

Designate Area: Perform all work within a designated area inside a chemical fume hood or VBE. Line the work surface with an absorbent, disposable bench liner.

-

Tare Container: Place a clean, sealable receiving vial on the analytical balance within the enclosure and tare the balance.

-

Transfer: Using a clean spatula, carefully transfer the desired amount of this compound from the stock bottle to the tared vial. Avoid dropping powder from a height.

-

Seal and Clean: Securely cap both the stock bottle and the receiving vial immediately after the transfer. Carefully wipe the spatula and any external surfaces of the vials with a damp cloth before removing them from the enclosure.

-

Decontamination: Dispose of the bench liner and cleaning cloth into a designated solid hazardous waste container.

Protocol: Solution Preparation

-

Initial Steps: Follow steps 1-5 from the weighing protocol (5.1).

-

Solvent Addition: While the vial containing the weighed powder is still inside the fume hood, slowly add the desired solvent down the side of the vial to avoid splashing and aerosol generation.

-

Dissolution: Cap the vial and mix via gentle swirling, vortexing, or sonication as required for dissolution. If heating is necessary, use a controlled heating block and ensure adequate ventilation to handle any solvent vapors.

-

Labeling: Clearly label the resulting solution with the compound name, concentration, solvent, date, and appropriate GHS hazard pictograms.

Storage and Stability

Proper storage is critical for maintaining the integrity of the compound and ensuring safety.

-

Conditions: Store in a tightly closed container in a dry, well-ventilated area. Several suppliers recommend refrigeration at 2-8°C and protection from light.[6][8]

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Stability: The compound is reported to be stable under normal storage conditions.

-

Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Emergency Procedures and Waste Disposal

A pre-planned emergency response is a self-validating system that ensures correct actions are taken under stress.

Exposure Response

Caption: First aid response flowchart for exposure incidents.

Spill Response

-

Minor Spill (Contained in Fume Hood):

-

Ensure PPE is worn.

-

Gently cover the spill with an absorbent material (e.g., vermiculite or a spill pad).

-

Carefully sweep or wipe up the material, avoiding dust creation.

-

Place all contaminated materials into a sealed, labeled hazardous waste container.

-

Decontaminate the area with soap and water.

-

-

Major Spill (Outside Containment):

-

Evacuate the immediate area.

-

Alert colleagues and notify the institutional Environmental Health & Safety (EHS) office.

-

Restrict access to the area.

-

Await response from trained emergency personnel.

-

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[4] Do not dispose of it in standard trash or down the drain. Collect waste in a clearly labeled, sealed container and follow all institutional and local regulations for hazardous waste disposal.

Conclusion

This compound is a research chemical that must be handled with care, reflecting its classification as a skin, eye, and respiratory irritant. The significant gaps in its toxicological profile demand a conservative and proactive approach to safety. By implementing the hierarchy of controls—prioritizing engineering solutions like fume hoods, mandating appropriate PPE, and adhering to meticulous handling protocols—researchers can effectively mitigate the risks associated with this compound. This guide provides the framework for a self-validating safety system, ensuring that the pursuit of scientific discovery is not compromised by avoidable laboratory incidents.

References

-

PubChem. (n.d.). 2-Amino-2-(2,5-dimethylphenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

A-Success-Story. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound: Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]

-